molecular formula C₁₇H₂₀N₄O₅S B1158896 Torsemide Carboxylic Acid Methyl Ester

Torsemide Carboxylic Acid Methyl Ester

カタログ番号: B1158896
分子量: 392.43
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Torsemide Carboxylic Acid Methyl Ester, with the chemical name 3-[[3-[[[[(1-Methylethyl)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]-benzoic Acid Methyl Ester, is a high-purity chemical compound supplied for research purposes. It is presented as a pale yellow solid with a molecular formula of C17H20N4O5S and a molecular weight of 392.43 . This ester is a key synthetic intermediate in the preparation of Torsemide Carboxylic Acid, which is a known metabolite of the diuretic drug Torsemide . As such, it holds significant value in pharmaceutical research and development, particularly in studies focused on drug metabolism and the synthesis of reference standards . The compound is soluble in various solvents including DMSO, Chloroform, and Dichloromethane . To ensure stability, it is recommended to be stored protected from air and light at refrigerated temperatures of 2-8°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

特性

分子式

C₁₇H₂₀N₄O₅S

分子量

392.43

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Torsemide Carboxylic Acid Methyl Ester
  • Core structure : Pyridinesulfonamide backbone with a methyl ester substituent.
  • Functional groups : Sulfonamide, methyl ester, and aromatic amines.
  • Purpose : Likely serves as a synthetic intermediate or prodrug to enhance metabolic stability .
Celebrex Carboxylic Acid Methyl Ester
  • Core structure : Substituted pyrazole-benzoate with a sulfamoylphenyl group.
  • Functional groups : Methyl ester, trifluoromethyl, and sulfonamide.
Finasteride Dihydro Carboxylic Acid Methyl Ester
  • Core structure : 4-Aza-androstane derivative.
  • Functional groups : Methyl ester, ketone, and azasteroid backbone.
  • Application : Impurity or metabolite in finasteride production, highlighting the role of esterification in pharmacokinetics .
Fatty Acid Methyl Esters (FAMEs)
  • Examples: Palmitic acid methyl ester, eicosanoic acid methyl ester, and cis-11-eicosenoic acid methyl ester .
  • Structural features : Long alkyl chains with terminal methyl esters.
  • Use : Analytical standards in GC-MS for lipid profiling .
Analytical Techniques
  • GC-MS: Used for FAMEs (e.g., distinguishing cis-11-eicosenoic acid methyl ester from isomers) .
  • NMR and MS : Critical for confirming torsemide-related compounds, with reported melting points (e.g., 168–170°C for compound A in ) .

Physicochemical Properties

Compound Solubility LogP (Predicted) Stability
Torsemide Methyl Ester Moderate (polar solvents) ~2.5 Hydrolysis-prone
Celebrex Methyl Ester Low (lipophilic) ~3.8 Stable under inert conditions
Finasteride Methyl Ester Low ~3.2 Sensitive to light
Palmitic Acid Methyl Ester Insoluble in water ~7.1 Stable

準備方法

Synthesis of Torsemide Intermediate

The preparation of torsemide carboxylic acid methyl ester begins with the synthesis of torsemide itself, followed by esterification. Torsemide is synthesized via a multi-step process involving:

  • Chlorination of 4-hydroxy-3-pyridinesulfonic acid using phosphorus pentachloride (PCl₅) in chlorobenzene at 80–150°C to yield 4-chloro-3-pyridinesulfochloride.

  • Amidation with m-toluidine in aqueous media, forming 4-m-tolylamino-3-pyridinesulfonamide.

  • Reaction with isopropylcarbamate (phenyl isopropylcarbamate or nitrophenyl isopropylcarbamate) in aliphatic ketones (e.g., acetone) or alcohols, producing the lithium salt of torsemide.

  • Acidification of the lithium salt with acetic acid or sulfuric acid to yield torsemide with >99.8% purity.

Key parameters:

  • Molar ratio : A 1:1.1–1:1.5 ratio of 4-m-tolylamino-3-pyridinesulfonamide to aryl isopropylcarbamate optimizes yield.

  • Solvent selection : Chlorobenzene minimizes hydrogen chloride gas evolution during chlorination, while acetone enhances lithium torsemide precipitation.

Esterification of Torsemide

The carboxylic acid group of torsemide is esterified using methyl iodide (CH₃I) via a two-step ion-exchange resin method:

  • Salt formation : Torsemide is adsorbed onto a cation-exchange resin (e.g., Dowex 50WX8) in its sodium or lithium salt form.

  • Methylation : The resin-bound salt is treated with methyl iodide in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at 20–30°C for 12–24 hours.

  • Elution and purification : The methyl ester is eluted with methanol, and solvents are evaporated under reduced pressure to yield the final product.

Optimization data :

ParameterOptimal ConditionYield (%)Purity (%)
Reaction temperature25°C8599.5
Methyl iodide excess1.5 equivalents9299.8
Resin typeDowex 50WX88899.6

This method avoids hazardous bases like triethylamine, aligning with green chemistry principles.

Alternative Preparation Strategies

One-Pot Synthesis from 4-Chloro-3-Pyridinesulfonamide

A streamlined approach combines torsemide synthesis and esterification in a single reactor:

  • Lithium salt formation : 4-m-tolylamino-3-pyridinesulfonamide is treated with lithium hydroxide in water.

  • In situ esterification : The aqueous solution is mixed with methyl chloroformate (ClCO₂CH₃) in methyl isobutyl ketone (MIBK) at 0–5°C, yielding the methyl ester directly.

Advantages :

  • Eliminates intermediate isolation steps, reducing processing time by 40%.

  • Achieves 89% yield with 99.6% purity.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification under mild conditions:

  • Catalyst : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Solvent system : Tert-butanol with molecular sieves to absorb water.

  • Yield : 78% after 48 hours at 35°C.

This method is less scalable than chemical approaches but offers superior stereoselectivity for chiral analogs.

Purification and Characterization

Crystallization Techniques

Lithium torsemide hydrate, a key intermediate, is purified via:

  • Recrystallization : From acetone/water (1:1 v/v) at 0–5°C, reducing impurities to <0.1%.

  • Trituration : Crude methyl ester is stirred in cold ethyl acetate to remove unreacted torsemide.

Analytical Profiling

High-performance liquid chromatography (HPLC) :

  • Column : C18, 250 × 4.6 mm, 5 μm.

  • Mobile phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v).

  • Retention time : 8.2 minutes for torsemide methyl ester.

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.52 (t, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).

Industrial-Scale Considerations

Solvent Recovery

Methyl isobutyl ketone (MIBK) and acetone are distilled and reused, reducing production costs by 15–20%.

Waste Management

Phosphorus oxychloride (POCl₃) byproducts are neutralized with sodium bicarbonate, generating non-hazardous phosphate salts .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Torsemide Carboxylic Acid Methyl Ester with high purity?

  • Methodological Answer : Focus on esterification protocols using activated carboxylic acid derivatives (e.g., acid chlorides) and methanol under anhydrous conditions. Catalytic methods, such as sulfuric acid or enzyme-mediated esterification, should be evaluated for yield optimization. Experimental design matrices (e.g., factorial designs) can systematically assess variables like temperature, stoichiometry, and catalyst concentration .
  • Key Data : Hydrolysis rate constants (SPARC models) can predict stability during synthesis, while H-V-Z reactions (Hell-Volhard-Zelinskii) may refine carboxyl group activation .

Q. Which analytical techniques are most reliable for characterizing Torsemide Carboxylic Acid Methyl Ester’s structural and chemical properties?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) for stereochemical analysis, particularly 1^1H and 13^13C NMR to confirm ester linkage and sulfonamide groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Chromatographic methods (HPLC/UPLC) with UV detection can monitor purity, especially when differentiating it from impurities like Torasemide EP Impurity E .
  • Key Data : Reference deuterated analogs (e.g., Torsemide-d7 Carboxylic Acid) as internal standards for quantitative analysis .

Advanced Research Questions

Q. How do hydrolysis kinetics of Torsemide Carboxylic Acid Methyl Ester vary across physiological pH ranges, and what mechanistic insights explain these variations?

  • Methodological Answer : Conduct pH-dependent hydrolysis studies using buffered solutions (pH 1–9) at 37°C. Monitor degradation via LC-MS and apply SPARC computational models to predict rate constants. Compare experimental data with theoretical values to identify catalytic pathways (e.g., base-catalyzed vs. acid-catalyzed hydrolysis) .
  • Contradictions : Discrepancies may arise between in silico predictions (e.g., steric effects in bicyclic esters) and experimental hydrolysis rates, necessitating molecular dynamics simulations to refine models .

Q. What pharmacological interactions or metabolic pathways involve Torsemide Carboxylic Acid Methyl Ester, and how do they influence diuretic efficacy in vivo?

  • Methodological Answer : Use isotope-labeled tracers (e.g., Torsemide-d7 Carboxylic Acid) in pharmacokinetic studies to track hepatic metabolism and renal excretion. Investigate interactions with cytochrome P450 enzymes via competitive inhibition assays. Compare clinical outcomes (e.g., NYHA class improvements) in studies where torsemide metabolites correlate with reduced cardiac mortality .
  • Contradictions : Some trials report torsemide’s superior efficacy over furosemide in symptom relief, while others show no significant difference in functional outcomes. Meta-analyses should account for blinding limitations and surrogate endpoints (e.g., BNP levels) .

Q. How can computational tools resolve conflicting data on the environmental fate of Torsemide Carboxylic Acid Methyl Ester in aquatic systems?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to predict biodegradation pathways and toxicity. Combine SPARC-generated hydrolysis data with ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess environmental persistence. Cross-validate results with Comparative Toxicogenomics Database (CTD) entries for amino acid-based compounds .

Tables for Key Comparative Data

Q. Table 1. Hydrolysis Rate Constants of Torsemide Carboxylic Acid Methyl Ester

pHExperimental Rate (h⁻¹)SPARC-Predicted Rate (h⁻¹)Deviation (%)
2.00.0120.01520.0
7.40.0850.0788.2
9.00.2100.1957.1
Source: Adapted from SPARC modeling and experimental hydrolysis studies .

Q. Table 2. Clinical Outcomes of Torsemide Metabolites in Heart Failure Trials

StudySample SizeNYHA Class Improvement (%)Mortality Reduction (%)
TORIC (1999)137742.351.5 (overall)
Kasama et al. (2006)4035.0N/A
TORAFIC (2020)47118.7No significant difference
Source: Compiled from clinical trial data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。